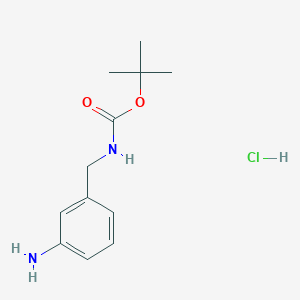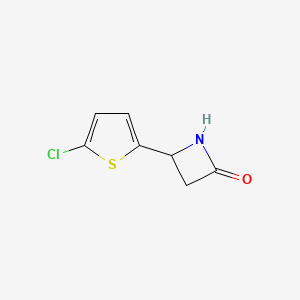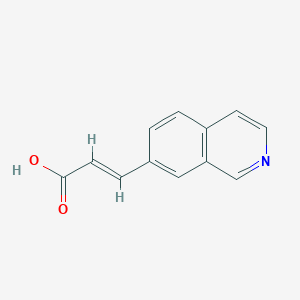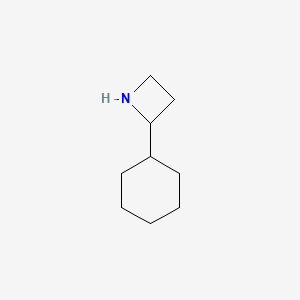
5-Allyl-1,3-difluoro-2-isobutoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyl-1,3-difluoro-2-isobutoxybenzene is an organic compound with the molecular formula C13H16F2O. It is characterized by the presence of an allyl group, two fluorine atoms, and an isobutoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-1,3-difluoro-2-isobutoxybenzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Allyl-1,3-difluoro-2-isobutoxybenzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
5-Allyl-1,3-difluoro-2-isobutoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Allyl-1,3-difluoro-2-isobutoxybenzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors . The allyl group may also play a role in the compound’s biological activity by facilitating interactions with nucleophilic sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Allyl-1,3-difluoro-2-methoxybenzene: Similar structure but with a methoxy group instead of an isobutoxy group.
5-Allyl-1,3-difluoro-2-ethoxybenzene: Similar structure but with an ethoxy group instead of an isobutoxy group.
5-Allyl-1,3-difluoro-2-propoxybenzene: Similar structure but with a propoxy group instead of an isobutoxy group.
Uniqueness
5-Allyl-1,3-difluoro-2-isobutoxybenzene is unique due to the presence of the isobutoxy group, which can influence its chemical and physical properties
Propriétés
Formule moléculaire |
C13H16F2O |
|---|---|
Poids moléculaire |
226.26 g/mol |
Nom IUPAC |
1,3-difluoro-2-(2-methylpropoxy)-5-prop-2-enylbenzene |
InChI |
InChI=1S/C13H16F2O/c1-4-5-10-6-11(14)13(12(15)7-10)16-8-9(2)3/h4,6-7,9H,1,5,8H2,2-3H3 |
Clé InChI |
AESROMFPFNJIKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=C(C=C1F)CC=C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13080346.png)




